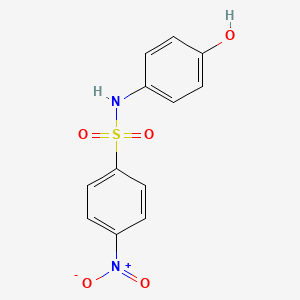
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
“N-(4-hydroxyphenyl)acetamide”, commonly known as paracetamol or acetaminophen, is widely used as an analgesic (pain reliever) and an antipyretic (for reducing fever) . It is a major constituent in many cold and flu medications .
Synthesis Analysis
The molecule N-(4-hydroxyphenyl)acetamide (paracetamol) has several potential centers where reaction can be initiated, and it is benzene ring, hydroxyl (-OH), amino (-NH) and keto (-C=O) group . The molecule of N-(4-hydroxyphenyl)acetamide behaves as a bidentate ligand .Molecular Structure Analysis
The molecular structure of N-(4-hydroxyphenyl)acetamide is characterized by FTIR, 1H NMR and 13C NMR . It is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .Chemical Reactions Analysis
N-(4-hydroxyphenyl)acetamide coordinates as a bidentate ligand through the oxygen atom of the hydroxyl group located on the benzene ring (H-O-M) and the atom of the carbonyl group (C=O-M). Coordination is also possible through the nitrogen atom from the amino group (-NH) .Physical And Chemical Properties Analysis
N-(4-hydroxyphenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups and the structures of the materials are characterized by FTIR, 1H NMR and 13C NMR . Thermal curing behaviors of the monomers and thermal stabilities of the polymers are studied using thermal analysis .Applications De Recherche Scientifique
1. Versatility in Chemical Synthesis
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and related compounds are versatile in the field of chemical synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, which are closely related, can be prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected to yield secondary amines, highlighting their utility in synthesizing various amines (Fukuyama, Jow, & Cheung, 1995).
2. Role in Biofilm Inhibition and Cytotoxicity
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from compounds including 4-nitrobenzenesulfonamide, have been explored for their biofilm inhibitory action against bacteria such as Escherichia coli and Bacillus subtilis. Some of these derivatives exhibit inhibitory action against biofilms and display mild cytotoxicity, indicating potential applications in antimicrobial research (Abbasi et al., 2020).
3. Computational Studies and Structural Characterization
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and similar compounds have been the subject of computational studies and structural characterizations. For example, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was synthesized, and its structure and properties were characterized using various spectroscopic tools and computational methods, providing insights into its molecular interactions and electronic properties (Murthy et al., 2018).
Mécanisme D'action
Target of Action
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets cancer cells, including those resistant to all-trans-retinoic acid (ATRA) . Fenretinide has been investigated for potential use in the treatment of various types of cancer .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . This is a strikingly different effect from that of vitamin A, which inhibits cell growth through the induction of differentiation .
Biochemical Pathways
Fenretinide’s mode of action involves the accumulation of ceramide, a wax-like substance, in tumor cells . This accumulation is associated with the buildup of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and other compounds are also affected .
Result of Action
The result of Fenretinide’s action is the inhibition of tumor growth and the induction of cell death in cancer cells . It has been found to be effective against various types of cancer, including breast cancer .
Safety and Hazards
While specific safety and hazard information for N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide was not found, it’s worth noting that N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has an established safety record . Common side effects associated with fenretinide treatment include skin dryness and night-blindness, which is reversible upon cessation of treatment .
Orientations Futures
N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has promising in vitro and in vivo antiviral activity against a range of flaviviruses and an established safety record, but there are challenges to its clinical use . New formulations/CYP inhibition are viable options to increase exposure in the future .
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPHTAKUGGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326490 | |
| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50994-51-9 | |
| Record name | NSC529157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














